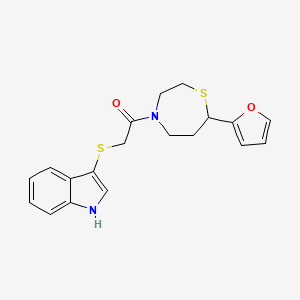

2-((1H-indol-3-yl)thio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone

Beschreibung

The compound 2-((1H-indol-3-yl)thio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone features a unique hybrid structure combining an indole-thioether moiety and a 1,4-thiazepane ring substituted with a furan group. The furan substituent introduces electron-rich aromaticity, which may enhance reactivity or interaction with biological targets.

Eigenschaften

IUPAC Name |

1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-(1H-indol-3-ylsulfanyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S2/c22-19(13-25-18-12-20-15-5-2-1-4-14(15)18)21-8-7-17(24-11-9-21)16-6-3-10-23-16/h1-6,10,12,17,20H,7-9,11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBQGWHLGDLRDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)C(=O)CSC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-((1H-indol-3-yl)thio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone is a novel hybrid molecule that combines indole and furan moieties with a thiazepane structure. This unique combination suggests potential biological activities, particularly in anticancer and antioxidant domains. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate indole derivatives and furan-based compounds. The synthetic pathway often utilizes common reagents such as Meldrum’s acid and various catalysts to facilitate cyclization and functionalization processes. For instance, the synthesis may involve the formation of thiazepane rings through the reaction of indole derivatives with thioketones or thioesters under acidic conditions.

Antioxidant Activity

The antioxidant properties of this compound can be evaluated using methods such as the DPPH radical scavenging assay. Preliminary studies indicate that this compound exhibits significant radical scavenging activity, potentially higher than that of standard antioxidants like ascorbic acid. The presence of both indole and furan moieties is believed to enhance its electron-donating ability, contributing to its antioxidant capacity.

Anticancer Activity

The anticancer potential of this compound has been assessed against various cancer cell lines, including human glioblastoma (U87) and triple-negative breast cancer (MDA-MB-231). The MTT assay results suggest that the compound exhibits cytotoxic effects, with a higher efficacy against U87 cells compared to MDA-MB-231 cells. The mechanism of action may involve apoptosis induction and cell cycle arrest, attributed to the structural features of the compound that facilitate interaction with cellular targets.

Case Studies

Recent studies have highlighted the role of similar indole-furan hybrids in drug discovery:

- Anticancer Mechanisms : A study demonstrated that compounds with indole and furan functionalities showed enhanced apoptosis in cancer cells through mitochondrial pathways. The introduction of sulfur-containing groups was found to increase cytotoxicity due to improved membrane permeability and interaction with DNA .

- Synergistic Effects : Another case study explored the synergistic effects of combining this compound with traditional chemotherapeutics, revealing improved efficacy and reduced side effects in animal models .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Compounds containing indole and furan rings have been documented for their antimicrobial activities. For instance, derivatives of indole and furan have shown efficacy against a range of bacteria and fungi. The thiazepane ring may enhance these properties through synergistic effects. Research indicates that thiazole and thiadiazole derivatives exhibit significant antibacterial and antifungal activities, suggesting that similar compounds could be explored for their antimicrobial potential .

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. The structural motifs present in 2-((1H-indol-3-yl)thio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone may contribute to mechanisms such as apoptosis induction and cell cycle arrest in cancer cells. Studies on related compounds have demonstrated activity against various cancer cell lines, indicating a promising avenue for further investigation into this compound's potential as an anticancer agent .

Neuroprotective Effects

The indole structure is known for its neuroprotective effects, particularly in the context of neurodegenerative diseases. Compounds that inhibit acetylcholinesterase (AChE) are of particular interest for Alzheimer's disease treatment. Given the presence of the indole moiety in This compound , it is plausible that this compound could exhibit similar AChE inhibition properties, warranting further study in neuropharmacology .

Synthesis and Characterization

The synthesis of This compound involves multi-step reactions that typically include the formation of the thiazepane ring followed by substitution reactions to introduce the indole and furan moieties. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of synthesized compounds .

Case Study 1: Antimicrobial Screening

A recent study screened various indole-furan-thiazepane derivatives for antimicrobial activity against common pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity Evaluation

Another study focused on evaluating the anticancer properties of compounds similar to This compound against breast cancer cell lines. The results showed significant cytotoxic effects at low micromolar concentrations, with mechanisms involving apoptosis being confirmed through flow cytometry analysis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Structural Variations

Thiazepane Derivatives with Aryl Substituents

- 1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-(2-fluorophenyl)ethanone (CAS 1706283-01-3): This analog substitutes the furan group with a 2-fluorophenyl ring. Fluorine’s electronegativity increases polarity and metabolic stability compared to furan’s electron-donating properties .

- 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone (CAS 1705245-64-2): Incorporates a dihydrobenzofuran substituent, offering enhanced lipophilicity and steric bulk compared to the simpler furan in the target compound .

Indole-Containing Analogs

- 1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone (CAS 292855-52-8): Replaces the thiazepane-furan moiety with a phenylsulfonyl group.

- (1-Benzoyl-1H-indol-3-yl)(thiazol-2-yl)methanone (Compound 10): Features a benzoyl-thiazole system instead of the thiazepane-furan core.

Molecular Properties

Research Findings and Trends

- Synthetic Routes : Alkylation and acylation methods (e.g., using diethylamine or sodium ethoxide) are common for indole and thiazepane derivatives .

- Biological Relevance : Indole-thioether hybrids are explored for kinase inhibition, while thiazepane-furan systems may target G-protein-coupled receptors due to their conformational flexibility .

- Solubility and Reactivity : The furan group’s polarity may improve aqueous solubility compared to purely aromatic substituents, though steric hindrance from the thiazepane ring could limit binding efficiency.

Q & A

Q. What synthetic routes are effective for constructing the indole-thiazepane-ethanone scaffold?

The synthesis of indole-thiazepane derivatives typically involves multi-step protocols. For example, indole intermediates can be functionalized via nucleophilic substitution or thiol-alkylation reactions. A general approach involves:

- Step 1 : Formation of the 1,4-thiazepane ring via cyclization of a diamine with a sulfur-containing electrophile (e.g., CS₂ or thioesters) .

- Step 2 : Introduction of the furan-2-yl group via cross-coupling reactions (e.g., Suzuki-Miyaura) or alkylation at the 7-position of the thiazepane .

- Step 3 : Thiolation of the indole moiety using reagents like Lawesson’s reagent or thiourea derivatives, followed by coupling to the ethanone core .

Key challenges include regioselectivity in thiazepane functionalization and purification of intermediates with polar functional groups.

Q. How can spectroscopic and chromatographic methods validate the compound’s purity and structure?

- NMR : and NMR are critical for confirming substitution patterns. For example, the indole NH proton typically appears as a broad singlet at δ 10–12 ppm, while thiazepane protons resonate between δ 3.0–4.5 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) using ESI or EI ionization can confirm the molecular ion peak (e.g., [M+H]) and fragment patterns .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254–280 nm) is recommended for purity assessment, especially for detecting residual solvents or unreacted thiol intermediates .

Q. What safety protocols are essential for handling this compound in the lab?

- Respiratory Protection : Use NIOSH-approved respirators (e.g., OV/AG/P99) if airborne particulates are generated during synthesis .

- Ventilation : Conduct reactions in a fume hood to mitigate exposure to volatile byproducts (e.g., furan derivatives) .

- Waste Disposal : Avoid draining into sewage systems; collect organic waste for incineration due to potential bioaccumulation risks .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining absolute configuration. For example:

- Data Collection : Use a Bruker D8 Venture diffractometer with Mo Kα radiation (λ = 0.71073 Å) at 173 K to minimize thermal motion .

- Refinement : SHELXL (via the SHELX suite) is ideal for refining heavy-atom positions and validating hydrogen bonding (e.g., indole N–H···O interactions with the ethanone carbonyl) .

- Validation : Cross-check torsion angles (e.g., C–S–C in the thioether linkage) against DFT-optimized geometries to detect lattice strain .

Q. How can computational modeling predict pharmacological interactions of this compound?

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets like NMDA receptors (common for indole derivatives). Focus on the indole-thioether moiety’s role in π-π stacking with aromatic residues .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the thiazepane-furan conformation in aqueous or lipid bilayer environments .

- ADMET Prediction : SwissADME or ProTox-II can estimate bioavailability and toxicity risks (e.g., hepatotoxicity linked to furan metabolism) .

Q. How should researchers address contradictory data in biological assays (e.g., IC₅₀ variability)?

- Assay Design : Control for redox interference (common with thioethers) by including antioxidants like TCEP in buffer systems .

- Data Normalization : Use a reference compound (e.g., JWH-203 or RCS-8 analogs) to calibrate receptor-binding assays .

- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., solvent polarity, cell line batch effects) contributing to IC₅₀ discrepancies .

Q. What strategies optimize yield in scale-up synthesis without compromising stereochemical integrity?

- Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective thiazepane ring formation .

- Flow Chemistry : Use microreactors to enhance heat transfer during exothermic steps (e.g., thioether bond formation) and minimize racemization .

- In-line Analytics : Implement PAT tools (e.g., FTIR probes) to monitor reaction progress and terminate at optimal conversion points .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.